4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
“4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C10H12N4S . It is a derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was treated with formamide to get 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one. This was then treated with phosphorus oxychloride to get 4-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine. Refluxing this with 80% hydrazine hydrate in butanol yielded 4-hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of “4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” can be found in various databases .Chemical Reactions Analysis
The compound has been used in the synthesis of novel 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives bearing a hydroxamic acid, 2-aminoanilide, and hydrazide moieties as zinc-binding group (ZBG) .Physical and Chemical Properties Analysis
The average mass of “4-Hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is 220.294 Da and the monoisotopic mass is 220.078262 Da .Scientific Research Applications
Synthesis and Binding Studies
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been used in the synthesis of various novel compounds, particularly in the creation of triazolothienopyrimidines. These compounds have been evaluated for their binding affinities to adenosine receptors. For instance, some derivatives exhibit significant affinity for adenosine A(1) receptors, with Ki values in the micromolar range, indicating potential for therapeutic applications (Prasad et al., 2008).
Structural and Electronic Aspects
The compound has been a focus in the study of its structural and electronic properties. Research into the synthesis, crystal structures, and DFT calculated structures of tetrahydrobenzothienopyrimidine derivatives, including 4-hydrazino-tetrahydro[1]benzothieno[2,3-d]pyrimidine, has provided insights into the effects of substituents, polycyclic structure, and crystal packing on the aromaticity of fused heterocyclic rings (Gajda et al., 2015).
Antimicrobial Applications
Several studies have synthesized derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine, including compounds with 4-hydrazino substituents, for potential antimicrobial applications. These derivatives have been tested against various microorganisms, with some compounds showing notable activity against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
Chemical Synthesis and Rearrangements
4-Hydrazino-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been employed in various chemical synthesis processes. For instance, it undergoes cyclization and rearrangement reactions to form triazolothienopyrimidines. The structural confirmation of these compounds, along with their isomeric forms, has been achieved through crystallography and other analytical methods (Hamed et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9/h5H,1-4,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKRTXCPRRQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352655 | |
Record name | 4-Hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-45-4 | |
Record name | 4-Hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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